molecular formula C10H11NO2 B2476995 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one CAS No. 883815-95-0

5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one

Cat. No. B2476995
M. Wt: 177.203
InChI Key: YAFLPNFNQMDCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is a chemical compound with the linear formula C10H11NO2 . It has a molecular weight of 177.205 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2,3-dihydro-1,5-benzoxazepine derivatives, which are similar to the compound , has been discussed in various studies . The reaction is thought to proceed by the abstraction of a proton from the amine by the methoxide produced from methanol, followed by the attack of carbonyl carbon by the lone pairs on the nitrogen atoms, leading to the formation of a hydroxyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one are not detailed in the sources retrieved, the compound is likely to participate in reactions typical of benzoxazepines .

Scientific Research Applications

Anticonvulsant Potential

Benzoxazepine derivatives, including 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one, have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds were compared with standard anticonvulsant drugs, showing promising results (Bajaj, Kumar, & Archana, 2004).

Neuroprotective Effect

Research has shown that certain 1,4-benzoxazepine derivatives act as selective 5-HT1A receptor agonists with significant neuroprotective activity. This includes their effectiveness in models of cerebral anti-ischemia (Kamei et al., 2006).

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives, including those related to the benzoxazepine structure, have been synthesized and demonstrated to possess antimicrobial properties. This indicates a potential application in combating microbial infections (Bektaş et al., 2007).

Synthesis and Chemical Properties

Studies have been conducted on the polymer-assisted solution-phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones. This demonstrates the feasibility of a synthetic concept for generating larger sets of screening compounds, thereby broadening the scope of chemical research (Carreras, Scherkenbeck, & Paulitz, 2005).

Safety And Hazards

Sigma-Aldrich, a supplier of the compound, provides it to researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-methyl-4,5-dihydro-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-8-4-2-3-5-9(8)13-6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFLPNFNQMDCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2OCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one

CAS RN

883815-95-0
Record name 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.